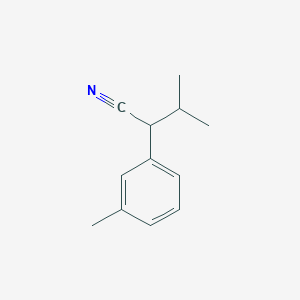

3-Methyl-2-(3-methylphenyl)butanenitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-Methyl-2-(3-methylphenyl)butanenitrile” is a chemical compound with the molecular formula C12H15N . It has a molecular weight of 173.26 . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for “3-Methyl-2-(3-methylphenyl)butanenitrile” is 1S/C12H15N/c1-9(2)12(8-13)11-7-5-4-6-10(11)3/h4-7,9,12H,1-3H3 . This indicates that the molecule consists of a nitrile group (-CN) attached to a butane chain, with two methyl groups and a phenyl group also attached.Physical And Chemical Properties Analysis

“3-Methyl-2-(3-methylphenyl)butanenitrile” is a liquid at room temperature . It has a melting point of 91-98°C .Wissenschaftliche Forschungsanwendungen

Catalytic Isomerization

3-Methyl-2-(3-methylphenyl)butanenitrile has been studied for its applications in catalytic isomerization, a chemical process important for industrial applications. Key insights include:

The nickel-catalyzed isomerization of 2-methyl-3-butenenitrile (2M3BN) to 3-pentenenitrile (3PN) and 2-methyl-2-butenenitrile (2M2BN) has been examined, with a focus on catalysts, kinetic studies, and mechanistic insights. For instance, the nickel(0) fragment reacts with the cyano-olefins involved in the isomerization process of 2M3BN, producing the corresponding complex and indicating the involvement of Ni(II) allyl complexes in the catalytic cycle (Acosta-Ramírez et al., 2007).

The catalytic behavior of certain complexes, such as 1,4-bis(diphenylphosphino)butane (dppb)Ni complex, was improved under specific conditions, and the conversion of 2M3BN showed zero-order kinetic. The mechanism behind the isomerization was amended, and density functional theory (DFT) calculations suggested that the reductive elimination step forming 3PN was kinetically relevant in catalytic cycles (Liu et al., 2019).

Mechanistic Studies and Kinetics

Considerable research has been dedicated to understanding the mechanisms and kinetics of reactions involving 3-Methyl-2-(3-methylphenyl)butanenitrile:

Studies have provided insights into the kinetics of the isomerization process, the role of different catalysts, and the importance of factors such as the bite angle of nickel-diphosphine complexes. For example, an optimal bite angle around 104.7° was identified for excellent catalytic performance, and structure-activity relationships provided guidance for ligand design in the isomerization of 2M3BN (Liu et al., 2019).

Theoretical and experimental studies have been conducted to investigate the isomerization of 2M3BN to 3PN and 2M2BN catalyzed by nickel diphosphine complexes. The most energetically favorable pathways and the effects of Lewis acids on the reaction rate have been explored, contributing to a deeper understanding of the reaction mechanisms (Liu et al., 2016).

Safety and Hazards

Eigenschaften

IUPAC Name |

3-methyl-2-(3-methylphenyl)butanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-9(2)12(8-13)11-6-4-5-10(3)7-11/h4-7,9,12H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKIGTOSSJPAVKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C#N)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-2-(3-methylphenyl)butanenitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-bromo-3-methylphenyl)-5-(4-ethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2539465.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2539466.png)

![6,11-Diphenylbenzo[c][1,6]benzodiazocine](/img/structure/B2539467.png)

![3-((4-methoxyphenyl)sulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)propanamide](/img/structure/B2539470.png)

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2539472.png)

![4-(3-methylbutyl)-1-[(4-vinylbenzyl)thio]thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2539473.png)

![N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-furyl)ethyl]benzamide](/img/structure/B2539485.png)